molecular formula C22H21ClN2OS B2829498 (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione CAS No. 391890-96-3

(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2829498
CAS No.: 391890-96-3
M. Wt: 396.93
InChI Key: UOMGRBJIWUJEFX-UHFFFAOYSA-N
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Description

This compound features a furan ring substituted at the 5-position with a 2-chlorophenyl group and a piperazine ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group. The two heterocyclic systems are connected via a methanethione (C=S) group.

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-16-6-8-17(9-7-16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMGRBJIWUJEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanethione group through thiolation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl derivatives.

Scientific Research Applications

(5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione (CAS: 585553-16-8) Structural Differences: The chlorine substituent is at the 3-position on the phenyl ring (vs. 2-position in the target compound), and the piperazine bears a 4-fluorophenyl group (vs. p-tolyl). The 4-fluorophenyl group introduces electronegativity, which could alter π-π stacking interactions compared to the electron-donating methyl group in p-tolyl .
  • [5-(2,4-Dichlorophenyl)furan-2-yl][4-(3-methylphenyl)piperazin-1-yl]methanethione (C₂₂H₂₀Cl₂N₂OS) Structural Differences: The furan is substituted with 2,4-dichlorophenyl (vs. 2-chlorophenyl), and the piperazine has a 3-methylphenyl group (vs. 4-methylphenyl). Properties: Molecular weight = 431.3 g/mol (estimated). However, this may reduce solubility. The 3-methyl group introduces steric effects distinct from the para-substituted methyl in the target compound .

Functional Group Variations

  • 4-(4-Aminophenyl)piperazin-1-ylmethanone Structural Differences: The connecting group is a methanone (C=O) instead of methanethione (C=S), and the piperazine bears a 4-aminophenyl group. The 4-aminophenyl group enables hydrogen bonding, which could enhance interactions with biological targets like kinases or GPCRs .

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